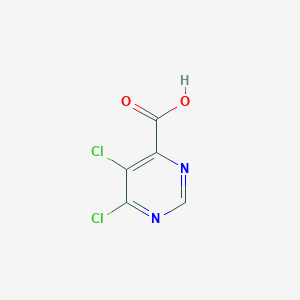

5,6-Dichloropyrimidine-4-carboxylic acid

Description

5,6-Dichloropyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative characterized by chlorine substituents at the 5- and 6-positions and a carboxylic acid group at the 4-position. Pyrimidine-based compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties, which influence reactivity and biological activity .

Properties

IUPAC Name |

5,6-dichloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEATVPFVKDQTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743348 | |

| Record name | 5,6-Dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914916-97-5 | |

| Record name | 5,6-Dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a solvent like dichloromethane (DCM) . The reaction is carried out under nitrogen atmosphere at low temperatures (5-10°C) and then gradually warmed to room temperature. The product is then purified through filtration and washing with DCM.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate ion under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like or in the presence of a base (e.g., ) can facilitate substitution reactions.

Oxidation: Oxidizing agents such as can be used to oxidize the carboxylic acid group.

Reduction: Reducing agents like can reduce the carboxylic acid group to an alcohol.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products like or can be formed.

Oxidation Products: The carboxylic acid group can be converted to a carboxylate ion.

Reduction Products: The carboxylic acid group can be reduced to an alcohol.

Scientific Research Applications

Pharmaceutical Applications

5,6-Dichloropyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and infectious diseases. Its derivatives have been studied for their potential anti-inflammatory properties.

Case Study: Anti-Inflammatory Activity

A study investigated several pyrimidine derivatives, including those derived from this compound, for their inhibitory effects on COX enzymes. The results indicated that certain derivatives exhibited significant anti-inflammatory activity, with IC50 values comparable to established drugs like celecoxib and diclofenac .

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| 5 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| 6 | 0.04 ± 0.02 | Diclofenac | 0.04 ± 0.01 |

Synthesis of Anticonvulsant Agents

Research has demonstrated the utility of this compound in synthesizing anticonvulsant agents. For instance, derivatives synthesized from this compound have shown potent activity against maximal electroshock-induced seizures in animal models .

Case Study: Anticonvulsant Activity

In a specific study, various derivatives were tested for their anticonvulsant properties, revealing that certain compounds derived from this compound exhibited significant efficacy against seizures.

Agricultural Applications

In addition to its pharmaceutical uses, this compound has applications in agriculture as a precursor for herbicides and fungicides. Its derivatives are being explored for their effectiveness in controlling plant diseases.

Case Study: Herbicidal Properties

Patents have documented the use of pyrimidinecarboxylic acids as herbicides, indicating their potential for agricultural applications . These compounds are synthesized to enhance their efficacy in pest control.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds derived from this compound is crucial for optimizing their biological activity. SAR studies have revealed how modifications to the molecular structure can enhance pharmacological properties.

Data Table: SAR Findings

The following table summarizes key findings from SAR studies involving pyrimidine derivatives:

Mechanism of Action

The mechanism of action of 5,6-Dichloropyrimidine-4-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The chlorine atoms and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins and enzymes. These interactions can modulate the activity of enzymes involved in key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of Dichloropyrimidine Carboxylic Acid Derivatives

Key Differences and Implications

Substituent Position Effects

- 5,6-Dichloro vs. 2,6-Dichloro : The 5,6-dichloro isomer lacks the 2-position chlorine, reducing steric hindrance near the carboxylic acid group. This may enhance its reactivity in nucleophilic substitutions or metal-catalyzed cross-couplings compared to the 2,6-dichloro analog, which is frequently used in Suzuki-Miyaura reactions to introduce aryl groups .

- Hydroxyl and Cyclopropyl Modifications : The 5-chloro-2-cyclopropyl-6-hydroxy derivative (CAS 858956-26-0) exhibits improved solubility due to the hydroxyl group, making it suitable for aqueous-phase reactions. The cyclopropyl substituent may also confer conformational rigidity, influencing binding affinity in drug candidates .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The 6-chloro-5-methyl derivative (CAS 933702-12-6) has a lower molecular weight (172.57 g/mol) and higher lipophilicity due to the methyl group, favoring membrane permeability in bioactive compounds .

- Electrophilicity : The 4,5,6-trichloro-2-carboxamide derivative’s trichloro substitution increases electron withdrawal, enhancing electrophilicity at the pyrimidine core, which is advantageous in SNAr reactions .

Biological Activity

5,6-Dichloropyrimidine-4-carboxylic acid is a heterocyclic compound with significant biological activity, making it a subject of interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 192.99 g/mol. It is characterized by a pyrimidine ring substituted at the 5 and 6 positions with chlorine atoms and a carboxylic acid group at the 4 position. The compound is typically a white solid and exhibits limited solubility in water, which can influence its bioavailability in pharmaceutical applications.

This compound acts primarily through interactions with various biological macromolecules, including proteins and nucleic acids. Its structural similarity to natural nucleotides allows it to engage in nucleophilic aromatic substitution reactions, which can modulate enzyme activities and receptor functions.

Target Interactions

- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in lipid metabolism, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which plays a role in endocannabinoid signaling pathways .

- Antimicrobial Activity : Derivatives of this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications as antimicrobial agents.

Biological Activities

The biological activities associated with this compound include:

- Antiviral Properties : Certain studies indicate that derivatives may exhibit antiviral activity, although specific mechanisms remain to be fully elucidated.

- Anticancer Effects : Research has shown that compounds related to this compound can inhibit cancer cell proliferation. For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells .

Table 1: Summary of Biological Activities

Specific Findings

- Inhibition of NAPE-PLD : A study focused on the structure–activity relationship (SAR) of pyrimidine derivatives found that modifications to the base structure could significantly enhance inhibitory potency against NAPE-PLD. The most potent compound demonstrated an IC50 value of 72 nM .

- Anticancer Activity : Another study highlighted that certain derivatives exhibited better growth inhibition than the standard chemotherapeutic agent 5-Fluorouracil (5-FU), with significant increases in apoptotic markers such as caspase levels in treated cancer cells .

Q & A

Q. What are the established synthetic routes for preparing 5,6-dichloropyrimidine-4-carboxylic acid, and what are their critical reaction parameters?

- Methodological Answer : The compound is commonly synthesized via hydrolysis of its ester precursors, such as ethyl 2,6-dichloropyrimidine-4-carboxylate, under acidic (e.g., HCl) or basic (e.g., NaOH) conditions . Key parameters include:

- Temperature : Hydrolysis typically occurs at 80–100°C to ensure complete conversion.

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reactivity.

- Catalysts : Acidic or basic catalysts are selected based on the stability of intermediates.

Post-reaction, neutralization and recrystallization (using ethanol/water mixtures) are critical for purification.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and purity by identifying aromatic protons (δ 8.0–8.5 ppm) and carboxylic acid groups (δ 165–170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% is standard for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects the molecular ion peak [M-H]⁻ at m/z 207.9 (calculated for C₅H₂Cl₂N₂O₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as:

- Intermediate in Drug Synthesis : Its dichloro and carboxylic acid groups enable nucleophilic substitution for creating kinase inhibitors or antiviral agents .

- Enzyme Inhibition Studies : Used to probe binding interactions with bacterial dihydrofolate reductase (DHFR) via structure-activity relationship (SAR) assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound from ester precursors?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to test variables: pH (2–12), temperature (60–120°C), and solvent ratios (ethanol/water). Higher yields (>85%) are achieved at pH 10–12 and 90°C due to enhanced ester hydrolysis kinetics .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may reduce side reactions like decarboxylation .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative SAR Studies : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to control variables like solvent effects (DMSO vs. saline) .

- X-ray Crystallography : Resolve structural ambiguities by co-crystallizing derivatives with target enzymes (e.g., DHFR) to validate binding modes .

Q. What strategies are effective in analyzing degradation products of this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV-A), and humidity (75% RH) for 14 days.

- LC-MS/MS Analysis : Identify degradation products (e.g., decarboxylated or dechlorinated species) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.